2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an isobutylsulfonyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of tetrahydroisoquinoline derivatives. The reaction conditions often involve the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various pharmacological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to its analogs, 2-(Isobutylsulfonyl)-1,2,3,4-tetrahydroisoquinoline may exhibit unique properties due to the presence of the isobutyl group. This could influence its solubility, reactivity, and biological activity. The isobutyl group may also affect the compound’s ability to interact with specific molecular targets, potentially leading to distinct pharmacological effects.
Properties
Molecular Formula |
C13H19NO2S |
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Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO2S/c1-11(2)10-17(15,16)14-8-7-12-5-3-4-6-13(12)9-14/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
FYWKCBDXQLLHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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